N-Isodecylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isodecylacrylamide is a chemical compound with the molecular formula C13H25NO. It is an acrylamide derivative where the acrylamide group is substituted with an isodecyl group. This compound is known for its unique properties and applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isodecylacrylamide can be synthesized through the reaction of isodecylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Reaction Scheme:
- Isodecylamine + Acryloyl chloride → this compound + Hydrochloric acid
Reaction Conditions:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 0°C
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Isodecylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which has applications in hydrogels and other polymeric materials.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isodecylamine and acrylic acid.
Substitution Reactions: It can participate in substitution reactions where the acrylamide group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Isodecylamine and acrylic acid
Substitution: Depends on the nucleophile used
Scientific Research Applications
N-Isodecylacrylamide has several scientific research applications, including:
Polymer Chemistry: Used as a monomer to synthesize polymers with unique properties, such as hydrogels with temperature-responsive behavior.
Biomedical Applications: Poly(this compound) hydrogels are used in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Materials Science: Employed in the development of smart materials that respond to environmental stimuli, such as temperature and pH changes.
Surface Coatings: Used in the formulation of coatings that provide hydrophobic or hydrophilic surfaces, depending on the application.
Mechanism of Action
The mechanism of action of N-Isodecylacrylamide primarily involves its ability to polymerize and form hydrogels. The polymerization process is initiated by free radicals, which create active sites on the monomer molecules, leading to chain propagation and the formation of long polymer chains. The resulting hydrogels exhibit unique properties, such as swelling and deswelling in response to temperature changes, making them suitable for various applications.
Comparison with Similar Compounds
N-Isodecylacrylamide can be compared with other acrylamide derivatives, such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, the different substituents impart unique properties to each compound.
Similar Compounds
N-Isopropylacrylamide: Known for its temperature-responsive hydrogels, which have a lower critical solution temperature around 32°C.
N-tert-Butylacrylamide: Used in the synthesis of polymers with enhanced thermal stability and hydrophobicity.
Uniqueness of this compound
This compound stands out due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where hydrophobic interactions are desired, such as in surface coatings and certain biomedical applications.
Properties
CAS No. |
93858-83-4 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-(8-methylnonyl)prop-2-enamide |
InChI |
InChI=1S/C13H25NO/c1-4-13(15)14-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3,(H,14,15) |
InChI Key |
DOOHFXPLIIRPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.